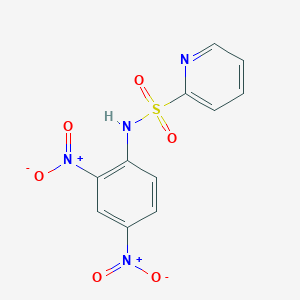
Oxotitanium(1+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxotitanium(1+), also known as titanium(IV) oxide or titanyl, is a chemical compound that features a titanium atom bonded to an oxygen atom. This compound is notable for its unique chemical properties and its applications in various fields, including chemistry, biology, medicine, and industry. The titanium-oxygen bond in oxotitanium(1+) is highly stable, making it a valuable compound for various chemical reactions and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: Oxotitanium(1+) can be synthesized through several methods. One common approach involves the reaction of titanium tetrachloride with water or alcohols. For example, the hydrolysis of titanium tetrachloride in the presence of water produces oxotitanium(1+):
TiCl4+2H2O→TiO2+4HCl
Another method involves the reaction of titanium tetrachloride with alcohols, such as ethanol, to produce oxotitanium(1+) and hydrochloric acid:
TiCl4+2C2H5OH→TiO2+4HCl+2C2H5OH
Industrial Production Methods: In industrial settings, oxotitanium(1+) is often produced through the sulfate process or the chloride process. The sulfate process involves the digestion of ilmenite ore with sulfuric acid, followed by the precipitation of titanium dioxide. The chloride process involves the chlorination of titanium-containing ores to produce titanium tetrachloride, which is then oxidized to produce oxotitanium(1+).
化学反応の分析
Types of Reactions: Oxotitanium(1+) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can act as both an oxidizing and reducing agent, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Oxotitanium(1+) can be oxidized to titanium dioxide in the presence of strong oxidizing agents such as hydrogen peroxide.
Reduction: It can be reduced to lower oxidation states of titanium using reducing agents such as sodium borohydride.
Substitution: Oxotitanium(1+) can undergo substitution reactions with ligands such as Schiff bases, forming stable complexes.
Major Products: The major products formed from these reactions include titanium dioxide, titanium(III) compounds, and various titanium-ligand complexes.
科学的研究の応用
Oxotitanium(1+) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and oxidation reactions.
Biology: Oxotitanium(1+) complexes have been studied for their antimicrobial and antifungal properties.
Medicine: Research has shown that oxotitanium(1+) complexes have potential as anticancer and antitumor agents.
Industry: It is used in the production of pigments, coatings, and photocatalysts for environmental applications.
作用機序
The mechanism of action of oxotitanium(1+) involves its ability to form stable complexes with various ligands. These complexes can interact with biological molecules, leading to various biochemical effects. For example, oxotitanium(1+) complexes can inhibit the growth of cancer cells by interfering with their DNA replication processes. The molecular targets and pathways involved in these effects are still under investigation, but they are believed to involve the formation of reactive oxygen species and the disruption of cellular redox balance.
類似化合物との比較
- Titanium dioxide (TiO2)
- Titanium(III) oxide (Ti2O3)
- Titanium(IV) chloride (TiCl4)
特性
CAS番号 |
60635-32-7 |
|---|---|
分子式 |
OTi+ |
分子量 |
63.866 g/mol |
IUPAC名 |
oxotitanium(1+) |
InChI |
InChI=1S/O.Ti/q;+1 |
InChIキー |
BSQBFKJKNDURTG-UHFFFAOYSA-N |
正規SMILES |
O=[Ti+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Octyl 2-cyano-3-[methyl(phenyl)amino]prop-2-enoate](/img/structure/B14597955.png)
![4-(4-Fluorobicyclo[2.2.2]octan-1-yl)benzonitrile](/img/structure/B14597956.png)
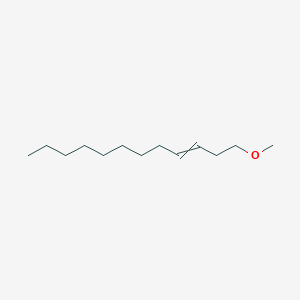
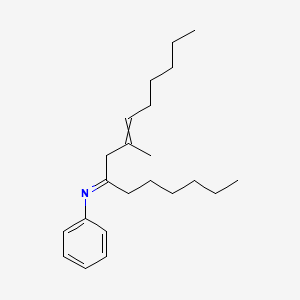

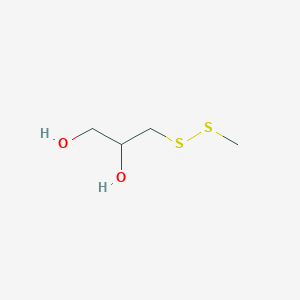

![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[2,3-dihydro-](/img/structure/B14598007.png)
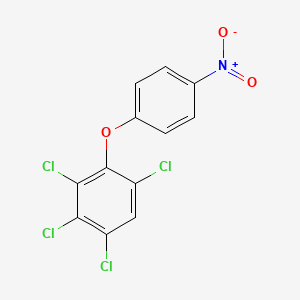
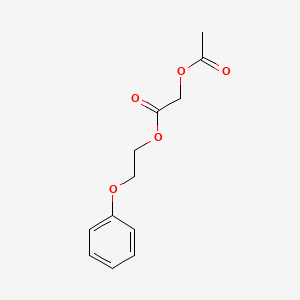
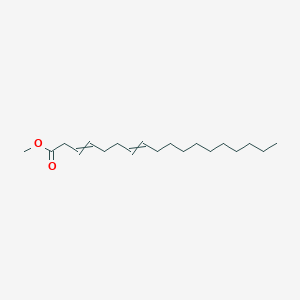
![2-Methyl-3-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-1-one](/img/structure/B14598019.png)

